Glycyl-L-leucyl-L-leucine
CAS No.: 4464-35-1
Cat. No.: VC18934501
Molecular Formula: C14H27N3O4
Molecular Weight: 301.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4464-35-1 |
---|---|
Molecular Formula | C14H27N3O4 |
Molecular Weight | 301.38 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
Standard InChI Key | UHPAZODVFFYEEL-QWRGUYRKSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Glycyl-L-leucyl-L-leucine is systematically named as glycyl-L-leucyl-L-leucine under IUPAC nomenclature, with the condensed formula . The peptide sequence—denoted as GLL—comprises glycine (Gly) at the N-terminus, followed by two L-leucine (Leu) residues . Its HELM notation, underscores the linear arrangement of amino acids. The compound’s CAS registry number, 4464-35-1, and PubChem CID, 13037660, provide standardized identifiers for chemical databases .
Structural Conformations
The 2D structure of Gly-Leu-Leu features peptide bonds linking the carboxyl group of glycine to the amino group of the first leucine, and the carboxyl group of the first leucine to the second leucine. The 3D conformer, accessible via PubChem’s interactive model, reveals a flexible backbone with hydrophobic side chains from leucine residues contributing to its solubility profile . The spatial arrangement facilitates interactions with lipid membranes and enzymatic binding sites, critical for its biological activity.
Physicochemical Properties
Solubility and Stability
Gly-Leu-Leu demonstrates moderate solubility in aqueous solutions, influenced by pH and temperature. Studies in 1-decyl-3-methylimidazolium bromide ([CMIm][Br]) ionic liquids reveal enhanced solute-solvent interactions, as evidenced by partial molar volume () measurements . For instance, at 298.15 K, the apparent molar volume of Gly-Leu-Leu in 0.05 mol·kg [CMIm][Br] is , indicating expansion of the hydration shell due to hydrophobic and hydrogen-bonding interactions .
Table 1: Partial Molar Volumes () of Gly-Leu-Leu in [CMIm][Br] Solutions
[CMIm][Br] (mol·kg) | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
---|---|---|---|---|
0.000 | 138.30 | 139.99 | 140.87 | 142.55 |
0.005 | 138.48 | 140.47 | 141.25 | 142.74 |
0.010 | 138.66 | 140.95 | 141.44 | 142.84 |
0.050 | 139.14 | 141.34 | 141.84 | 143.10 |
Data sourced from . |
Thermal Behavior
Differential scanning calorimetry (DSC) analyses report a decomposition temperature near 220°C, consistent with oligopeptides of similar molecular weight . The negative values (-6.77 to -6.62 ) suggest weak solute-solute interactions, favoring dispersion in ionic liquid matrices .
Applications in Nutritional and Pharmaceutical Sciences
Enhanced Bioavailability
Compared to free amino acids, Gly-Leu-Leu demonstrates superior uptake rates in intestinal models, a phenomenon attributed to peptide transporter 1 (PepT1) affinity . This property is exploitable in enteral formulations for patients with impaired amino acid absorption.
Drug Delivery Systems
The solubility modulation by ionic liquids, as observed in [CMIm][Br], positions Gly-Leu-Leu as a candidate for hydrophobic drug conjugation. The expansion of partial molar volumes at higher ionic liquid concentrations (0.05 mol·kg) correlates with improved stability in non-aqueous solvents .
Future Research Directions
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Human Absorption Kinetics: Extending guinea-pig models to human intestinal organoids to quantify PepT1 contribution.
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Thermodynamic Modeling: Developing equations of state for Gly-Leu-Leu in mixed-solvent systems to optimize industrial purification.
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Therapeutic Peptide Design: Leveraging the hydrophobic leucine repeats for protease-resistant drug analogs.
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